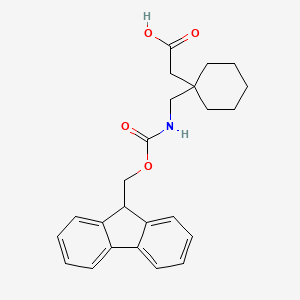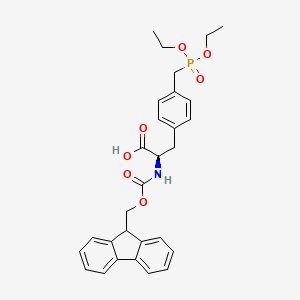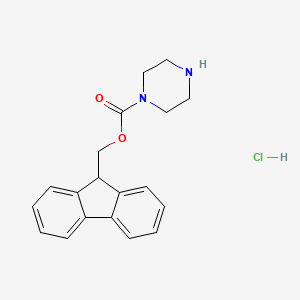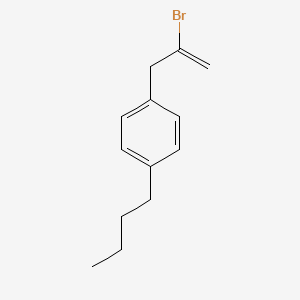
2-溴-3-(4-正丁基苯基)-1-丙烯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 2-Bromo-3-(4-n-butylphenyl)-1-propene is a brominated propene derivative with a butylphenyl substituent. While the provided papers do not directly discuss this specific compound, they do provide insights into the chemistry of related brominated propene derivatives and their reactivity, which can be extrapolated to understand the potential characteristics of 2-Bromo-3-(4-n-butylphenyl)-1-propene.
Synthesis Analysis
The synthesis of brominated propene derivatives often involves the use of starting materials that can undergo substitution reactions to introduce the bromine atom and the desired substituents onto the propene backbone. For example, the synthesis of 1-bromo-3-buten-2-one as a building block in organic synthesis is investigated, and its reactivity with primary amines and activated methylene compounds is discussed . Similarly, the preparation of 2-bromo-3-(tri-n-butylstannyl)-1-propene is described, and its reactivity in SE' reactions with aldehydes is characterized . These studies suggest that the synthesis of 2-Bromo-3-(4-n-butylphenyl)-1-propene could potentially be achieved through analogous substitution reactions.
Molecular Structure Analysis
The molecular structure of brominated propene derivatives can be complex, with the possibility of different conformers existing due to the presence of substituents. For instance, the molecular structure and conformational composition of 2-bromo-3-chloro-1-propene have been determined by gas-phase electron diffraction, revealing a mixture of anti or gauche conformers . This indicates that 2-Bromo-3-(4-n-butylphenyl)-1-propene may also exhibit conformational isomerism, which could affect its reactivity and physical properties.
Chemical Reactions Analysis
Brominated propene derivatives are known to participate in various chemical reactions. The reactivity of 3-bromo-2-trimethylsilyl-1-propene towards electrophiles is explored, and a short synthesis of 2-substituted-4-trimethylsilylfurans from this compound is described . Additionally, radical reactions of 2-bromo-3-(tri-n-butylstannyl)-1-propene with α-bromocarbonyl compounds for C-alkylation are surveyed . These studies suggest that 2-Bromo-3-(4-n-butylphenyl)-1-propene could also undergo similar electrophilic and radical reactions, potentially leading to a wide range of derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated propene derivatives can be influenced by their molecular structure and the nature of their substituents. For example, the synthesis and characterization of homologated analogs of 2-bromo-3-(n-alkylamino)-1,4-naphthoquinone reveal shifts in FT-IR frequencies and UV-Vis spectra due to intramolecular hydrogen bonding and charge transfer interactions . These findings imply that the physical and chemical properties of 2-Bromo-3-(4-n-butylphenyl)-1-propene would need to be characterized through similar spectroscopic techniques to understand its behavior in different environments.
科学研究应用
Suzuki–Miyaura Coupling
- Scientific Field : Organic Chemistry .
- Application Summary : The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. It’s used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
- Methods of Application : The methods to prepare each reagent are outlined, followed by example applications in SM coupling .
- Results or Outcomes : Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Protodeboronation of Pinacol Boronic Esters
- Scientific Field : Organic Synthesis .
- Application Summary : Pinacol boronic esters are highly valuable building blocks in organic synthesis. Protodeboronation is a process where the boron group is removed .
- Methods of Application : This process utilizes a radical approach for the protodeboronation of 1°, 2° and 3° alkyl boronic esters .
- Results or Outcomes : This method allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .
安全和危害
This involves studying the compound’s toxicity, flammability, environmental impact, etc.
未来方向
This could involve potential applications of the compound, areas for further research, etc.
属性
IUPAC Name |
1-(2-bromoprop-2-enyl)-4-butylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Br/c1-3-4-5-12-6-8-13(9-7-12)10-11(2)14/h6-9H,2-5,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDEKUMVJMABVQJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)CC(=C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-(4-n-butylphenyl)-1-propene | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(Trifluoromethyl)phenoxy]propanoic acid](/img/structure/B1333976.png)
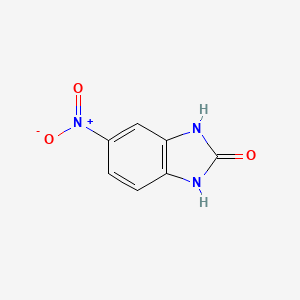

![3-[(4-fluorophenyl)methoxy]-N-[(4-fluorophenyl)methylideneamino]thiophene-2-carboxamide](/img/structure/B1333980.png)


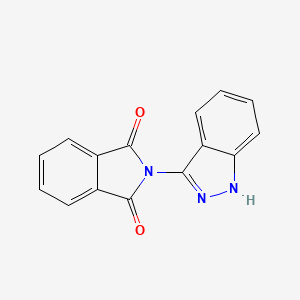
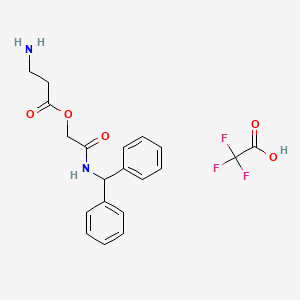
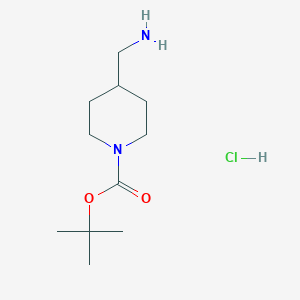
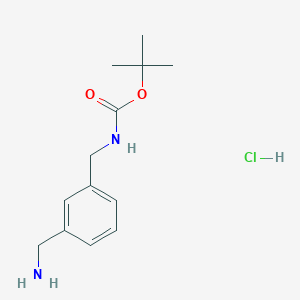
![(4R)-4-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-(1H-indol-3-yl)pentanoic acid](/img/structure/B1333999.png)
